REACTION_CXSMILES
|
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([CH2:13][C:14]([OH:16])=[O:15])[N:5]=1)(=[O:3])[CH3:2].C(O)(C(F)(F)F)=[O:18].FC(F)(F)C(OC1C(OC(=O)C(F)(F)F)=C(I)C=CC=1)=O>CC#N.O>[OH:18][CH2:2][C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([CH2:13][C:14]([OH:16])=[O:15])[N:5]=1)=[O:3]
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Name
|
|
Quantity
|
100 mg
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Type
|
reactant
|
Smiles
|
C(C)(=O)C1=NN(C2=CC=CC=C12)CC(=O)O
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Name
|
|
Quantity
|
0.71 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
bis-(trifluoroacetoxy)-iodobenzene
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Quantity
|
394 mg
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC=1C(=C(C=CC1)I)OC(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
0.6 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The title compound was prepared in a similar manner
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
|
CUSTOM
|
Details
|
Solvents were evaporated
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by preparative HPLC (Waters Sunfire, C18-ODB, 5 μm, 30×100 mm, flow: 40 mL/min, eluent: 5-100% CH3CN/H2O/20 min, 100% CH3CN/2 min, CH3CN and H2O containing 0.1% TFA)
|
Duration
|
2 min
|
Name
|
|
Type
|
product
|
Smiles
|
OCC(=O)C1=NN(C2=CC=CC=C12)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |